N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 548766-10-5
VCID: VC5708290
InChI: InChI=1S/C12H11NO2S/c1-13(9-4-6-10(14)7-5-9)12(15)11-3-2-8-16-11/h2-8,14H,1H3
SMILES: CN(C1=CC=C(C=C1)O)C(=O)C2=CC=CS2
Molecular Formula: C12H11NO2S
Molecular Weight: 233.29

N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide

CAS No.: 548766-10-5

Cat. No.: VC5708290

Molecular Formula: C12H11NO2S

Molecular Weight: 233.29

* For research use only. Not for human or veterinary use.

N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide - 548766-10-5

Specification

CAS No. 548766-10-5
Molecular Formula C12H11NO2S
Molecular Weight 233.29
IUPAC Name N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide
Standard InChI InChI=1S/C12H11NO2S/c1-13(9-4-6-10(14)7-5-9)12(15)11-3-2-8-16-11/h2-8,14H,1H3
Standard InChI Key LTCVSWVAJHCFCB-UHFFFAOYSA-N
SMILES CN(C1=CC=C(C=C1)O)C(=O)C2=CC=CS2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(4-Hydroxyphenyl)-N-methylthiophene-2-carboxamide belongs to the class of heterocyclic carboxamides, characterized by a thiophene core (a five-membered aromatic ring with one sulfur atom) linked to a substituted phenyl group via a carboxamide bridge. Key structural features include:

  • Thiophene ring: Positioned at C2, contributing to planar aromaticity and electronic delocalization.

  • N-Methyl group: Attached to the carboxamide nitrogen, enhancing lipophilicity .

  • 4-Hydroxyphenyl substituent: Provides hydrogen-bonding capability and influences solubility .

The compound’s 3D conformation (PubChem CID: 3713660) reveals a near-planar arrangement between the thiophene and phenyl rings, stabilized by intramolecular hydrogen bonding between the hydroxyl group and carboxamide oxygen .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number548766-10-5
Molecular FormulaC12H11NO2S\text{C}_{12}\text{H}_{11}\text{NO}_{2}\text{S}
Molecular Weight233.29 g/mol
Exact Mass233.051 Da
Topological Polar Surface Area68.8 Ų

Synthesis and Structural Modification

Synthetic Routes

While no direct synthesis protocol for N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide is documented, analogous thiophene carboxamides are synthesized via:

  • Nucleophilic acyl substitution: Reacting thiophene-2-carbonyl chloride with N-methyl-4-aminophenol in anhydrous dimethylformamide (DMF) under basic conditions .

  • Chloroacetyl chloride intermediacy: As demonstrated in the synthesis of N-(4-chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide (a structural analog), where chloroacetyl chloride reacts with aminothiophene derivatives .

Hypothetical Synthesis Pathway:

Thiophene-2-carbonyl chloride+N-Methyl-4-aminophenolK2CO3,DMFN-(4-Hydroxyphenyl)-N-methylthiophene-2-carboxamide+HCl\text{Thiophene-2-carbonyl chloride} + \text{N-Methyl-4-aminophenol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-(4-Hydroxyphenyl)-N-methylthiophene-2-carboxamide} + \text{HCl}

Reaction conditions likely require 6–8 hours at 60–80°C, yielding 65–76% after recrystallization .

Structural Analogues

Comparative analysis with N-hydroxy-N-(4-methylphenyl)thiophene-2-carboxamide (CAS: 29556-14-7) highlights:

  • Substituent effects: Hydroxyl vs. methyl groups alter electronic distribution and bioactivity.

  • LogP differences: 3.09 for the methyl derivative vs. estimated 2.8–3.0 for the hydroxyl variant, affecting membrane permeability .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Limited (<1 mg/mL at 25°C) due to aromatic stacking and lipophilic N-methyl group .

  • Thermal stability: Decomposes above 260°C, consistent with thiophene carboxamides .

  • pH-dependent ionization: The phenolic hydroxyl (pKa ~10) and carboxamide (pKa ~0–2) groups confer zwitterionic behavior in physiological pH .

Table 2: Experimental vs. Predicted Properties

PropertyExperimental ValuePredicted (PubChem)
Melting PointNot reported262–264°C (analog)
LogP3.09 (analog)
Hydrogen Bond Donors22

Comparative Analysis with Related Compounds

Table 3: N-(4-Hydroxyphenyl) vs. N-(4-Methylphenyl) Derivatives

ParameterN-(4-Hydroxyphenyl)N-(4-Methylphenyl)
Molecular FormulaC12H11NO2S\text{C}_{12}\text{H}_{11}\text{NO}_{2}\text{S}C12H11NO2S\text{C}_{12}\text{H}_{11}\text{NO}_{2}\text{S}
Exact Mass233.051 Da233.051 Da
BioactivityPutative cytotoxic agentUnreported
Hydrogen Bond CapacityHigher (due to –OH)Lower

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